3-(4,4-Difluoropiperidin-1-yl)propan-1-amine

Descripción general

Descripción

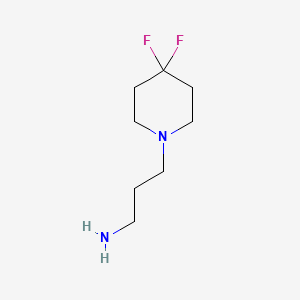

3-(4,4-Difluoropiperidin-1-yl)propan-1-amine is a chemical compound with the molecular formula C8H16F2N2 and a molecular weight of 178.22 g/mol . This compound is characterized by the presence of a piperidine ring substituted with two fluorine atoms and an amine group attached to a propyl chain. It is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4-Difluoropiperidin-1-yl)propan-1-amine typically involves the reaction of 4,4-difluoropiperidine with a suitable propylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product in its pure form .

Análisis De Reacciones Químicas

Types of Reactions

3-(4,4-Difluoropiperidin-1-yl)propan-1-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The fluorine atoms and amine group can participate in substitution reactions with other chemical groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-(4,4-Difluoropiperidin-1-yl)propan-1-amine is primarily utilized as a building block in the synthesis of various pharmaceutical compounds. Its structural features make it suitable for developing drugs targeting neurological disorders due to its potential to cross the blood-brain barrier effectively.

Case Study:

A study highlighted the compound's role in synthesizing derivatives that act as agonists for formyl peptide receptors (FPRs), which are implicated in inflammation resolution. Modifications to the piperidine structure improved potency and selectivity against specific FPR subtypes, showcasing its utility in drug design .

Biological Studies

The compound is extensively used in biological research to investigate the effects of fluorinated piperidine derivatives on cellular processes. It has been shown to interact with various receptors and enzymes, influencing pathways related to inflammation and neuroprotection.

Research Findings:

In vitro studies demonstrated that derivatives of this compound could inhibit pro-inflammatory cytokine production in microglial cells, suggesting potential therapeutic applications for neuroinflammatory conditions .

Industrial Chemistry

In industrial applications, this compound serves as an intermediate in the production of agrochemicals and specialty chemicals. Its unique properties allow for modifications that enhance the efficacy of agricultural products.

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Formation of the Piperidine Ring: This can be achieved through cyclization reactions using appropriate precursors.

- Fluorination: The introduction of fluorine atoms is commonly done using reagents such as diethylaminosulfur trifluoride (DAST).

- Attachment of Propan Chain: Nucleophilic substitution reactions facilitate the addition of the propan chain with an amine group.

Mecanismo De Acción

The mechanism of action of 3-(4,4-Difluoropiperidin-1-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- 3-(4-Methylpiperazin-1-yl)propanoic acid

- 3-(4,4-Difluoropiperidin-1-yl)propan-1-amine derivatives

Uniqueness

This compound is unique due to the presence of two fluorine atoms on the piperidine ring, which significantly influences its chemical reactivity and biological activity. This fluorination can enhance the compound’s stability, lipophilicity, and binding affinity compared to non-fluorinated analogs .

Actividad Biológica

3-(4,4-Difluoropiperidin-1-yl)propan-1-amine is a chemical compound characterized by a piperidine ring with two fluorine substituents at the 4-position, linked to a propan-1-amine moiety. This unique structure enhances its biological activity and stability, making it a subject of interest in medicinal chemistry, particularly for its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of fluorine atoms increases the compound's lipophilicity, facilitating its penetration across biological membranes. The amine group enables the formation of hydrogen bonds with target proteins, which is crucial for modulating their functions.

Target Proteins

One notable target for this compound is KIF18A, a motor protein involved in mitotic processes. Inhibition of KIF18A could have significant implications in cancer treatment by disrupting cell division and proliferation.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively binds to KIF18A. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to characterize these interactions. These studies provide insights into the compound's mechanism of action and potential therapeutic effects.

| Study Type | Target | Methodology | Findings |

|---|---|---|---|

| In Vitro | KIF18A | SPR | Demonstrated binding affinity and inhibitory effects |

| In Vitro | Various proteins | ITC | Characterized thermodynamics of binding |

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of this compound has been explored to optimize its efficacy and selectivity. The positioning of fluorine atoms significantly influences the compound's reactivity and biological activity compared to other analogs. For instance, compounds with different substitutions on the piperidine ring exhibit varied potencies against target proteins.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(4-Methylpiperidin-1-yl)propan-1-amine | Methyl group instead of fluorine | Reduced potency |

| 2-(4,4-Difluoropiperidin-1-yl)ethan-1-amine | Ethane backbone | Different binding profiles |

| 3-(Piperidin-1-yl)propan-1-amine | No fluorine substituents | Significantly reduced activity |

Cancer Therapeutics

Recent research has indicated that compounds similar to this compound show promise in cancer therapeutics by targeting mitotic proteins like KIF18A. For example, studies involving cell lines have reported that inhibition of KIF18A leads to reduced cell proliferation rates in various cancer types .

Pharmacokinetics and ADMET Properties

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of this compound. Preliminary data suggest favorable ADMET properties due to the compound's lipophilicity and metabolic stability conferred by fluorination. These properties enhance its potential as a drug candidate.

Propiedades

IUPAC Name |

3-(4,4-difluoropiperidin-1-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16F2N2/c9-8(10)2-6-12(7-3-8)5-1-4-11/h1-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFGAZHYAXWTEQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30735318 | |

| Record name | 3-(4,4-Difluoropiperidin-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869493-53-8 | |

| Record name | 3-(4,4-Difluoropiperidin-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.